1,3-Dioxolane physical and chemical properties
1,3-Dioxolane physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxolane (CAS 646-06-0) is a five-membered heterocyclic acetal (B89532) with the chemical formula C₃H₆O₂.[1][2][3] Structurally, it is a cyclic formal of ethylene (B1197577) glycol.[3] This colorless, volatile liquid possesses a mild, ether-like odor and serves a multitude of roles in modern chemistry.[4] Its unique combination of properties—high solvency, chemical stability under specific conditions, and its function as a versatile protecting group—makes it an indispensable tool in organic synthesis.[4][5] In the pharmaceutical and drug development sectors, 1,3-dioxolane is crucial both as a green solvent and as a key intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[4][6][7][8] The 1,3-dioxolane ring is a structural motif found in numerous pharmacologically active molecules, contributing to activities such as antiviral, antifungal, and anti-HIV effects.[9][10] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for their determination, and key reaction pathways relevant to research and development.
Physical Properties
1,3-Dioxolane is a water-white liquid that is miscible with water and a wide range of organic solvents.[1][4][11] Its physical characteristics are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₆O₂[1][2] |
| Molecular Weight | 74.09 g/mol [11][12] |
| Appearance | Clear, colorless liquid[1][11] |
| Odor | Mild ether-like[4] |
| Boiling Point | 75-78 °C[1][11][13] |
| Melting Point | -95 °C[1][2][11][13] |
| Density | 1.060 g/mL at 20 °C[1][11] |
| Solubility | Miscible with water; soluble in ethanol, ether, acetone, benzene.[2][4][9][11] |
| Vapor Pressure | 70-79 mmHg at 20 °C[1][13] |
| Vapor Density | 2.6 (Air = 1)[1] |
| Refractive Index (n²⁰/D) | 1.397 - 1.401[1][2][11][13] |
| Flash Point | 1-2 °C (Open Cup)[1][11] |
Chemical Properties and Reactivity
As a cyclic acetal, the reactivity of 1,3-dioxolane is dominated by the stability of its acetal linkage. It is notably stable under neutral, basic, nucleophilic, and many reductive conditions, making it an excellent protecting group for carbonyl compounds.[5][14][15] However, it is labile towards acids.[5][14][15]
Formation (Acetalization)
1,3-Dioxolane and its derivatives are synthesized via the acid-catalyzed reaction of an aldehyde or ketone with ethylene glycol.[3][5][14] The reaction is a reversible equilibrium that requires the removal of water, often accomplished by azeotropic distillation using a Dean-Stark apparatus, to drive it toward product formation.[14][16]
Caption: Acid-catalyzed formation of a 1,3-dioxolane.
Hydrolysis (Deprotection)
The primary chemical vulnerability of 1,3-dioxolane is its hydrolysis under acidic conditions.[5][14] This reaction readily cleaves the acetal, regenerating the parent carbonyl and ethylene glycol. This facile deprotection is a cornerstone of its utility in multi-step synthesis.[5][7] A variety of Brønsted and Lewis acids can catalyze this process.[14][15]
Caption: Acid-catalyzed hydrolysis of a 1,3-dioxolane.
Use as a Protecting Group
The differential stability of 1,3-dioxolane in acidic versus basic/nucleophilic conditions makes it an ideal protecting group for aldehydes and ketones.[5] This strategy allows for chemical transformations on other parts of a molecule, such as reactions involving Grignard reagents, organolithiums, or hydrides, without affecting the protected carbonyl group.[14][17]
Caption: General workflow for using 1,3-dioxolane as a protecting group.
Other Reactions
-
Reaction with Grignard Reagents : While the 1,3-dioxolane ring itself is generally stable to Grignard reagents, derivatives can be designed to react.[14][17] For example, 2-bromomethyl-1,3-dioxolane (B1266232) readily forms a Grignard reagent, which can then be used as a d²-synthon.[18]
-
Reductive Cleavage : In the presence of a Lewis acid such as aluminum chloride (AlCl₃), 1,3-dioxolane can undergo reductive cleavage by lithium aluminum hydride (LiAlH₄) to yield hydroxy ethers.[19] 1,3-dioxolanes are hydrogenolyzed faster than the corresponding six-membered 1,3-dioxanes.[19]
Experimental Protocols
Detailed methodologies for determining key physical and spectroscopic properties are provided below.
Protocol 1: Determination of Boiling Point (Capillary Method)
This micro method is suitable for determining the boiling point of small quantities of liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[20]
-
Apparatus : Thiele tube or similar heating bath (e.g., oil bath), thermometer, small test tube (fusion tube), capillary tube (sealed at one end), sample of 1,3-dioxolane.[20][21]
-
Procedure :
-
Place a few milliliters of 1,3-dioxolane into the small test tube.[22]
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the liquid.[20]
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube containing heat-transfer fluid (e.g., paraffin (B1166041) oil), ensuring the liquid level is above that of the sample but below the open end of the test tube.[20]
-
Heat the side arm of the Thiele tube gently and slowly.[20]
-
As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a rapid and continuous stream of bubbles is observed, remove the heat source.[20][21]
-
The liquid will begin to cool. The temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube is the boiling point.[20] Record this temperature.
-
Protocol 2: Determination of Density (Pycnometer Method)
This protocol determines the density of a liquid with high precision by measuring the mass of a known volume.
-
Apparatus : Pycnometer (specific gravity bottle) of a known volume, analytical balance, a constant-temperature bath, 1,3-dioxolane, and deionized water (as a reference).
-
Procedure :
-
Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).
-
Fill the pycnometer with 1,3-dioxolane, avoiding air bubbles. Insert the stopper and allow any excess liquid to overflow.
-
Place the filled pycnometer in the constant-temperature bath set to a specific temperature (e.g., 20.0 °C) until it reaches thermal equilibrium.
-
Remove the pycnometer, carefully wipe the exterior dry, and weigh it (m₂).
-
Empty and clean the pycnometer. Fill it with deionized water, and repeat steps 3 and 4 to get the mass of the pycnometer filled with water (m₃).
-
Calculate the density (ρ) of 1,3-dioxolane using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
-
Protocol 3: Acquiring an Infrared (IR) Spectrum (Neat Liquid Film)
This method is used to obtain the IR spectrum of a pure liquid sample without a solvent.[23]
-
Apparatus : Fourier Transform Infrared (FTIR) spectrometer, two salt plates (NaCl or KBr), Pasteur pipette, and 1,3-dioxolane.[24]
-
Procedure :
-
Ensure the salt plates are clean, dry, and transparent. Handle them only by the edges to avoid moisture from fingerprints. If necessary, clean with a small amount of dry acetone.[24]
-
Using a Pasteur pipette, place one or two drops of 1,3-dioxolane onto the surface of one salt plate.[24]
-
Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.[24]
-
Place the "sandwich" of plates into the sample holder of the FTIR spectrometer.[24]
-
Acquire a background spectrum (if not done previously) of the empty spectrometer chamber.
-
Run the sample scan to obtain the IR spectrum of 1,3-dioxolane. The spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone) and return them to a desiccator for storage.[24]
-
Safety and Handling
1,3-Dioxolane is a highly flammable liquid and vapor with a low flash point.[25][26][27] Vapors may form explosive mixtures with air and are heavier than air, potentially accumulating in low-lying areas.[1][25][27]
-
Handling : Keep away from heat, sparks, open flames, and other ignition sources.[28][29] Use non-sparking tools and take precautionary measures against static discharge.[26][27] Ensure adequate ventilation and avoid inhalation of vapors.[26][29] Wear appropriate personal protective equipment (PPE), including protective gloves and safety goggles.[26][27]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[27][28] Keep away from oxidizing agents.[25]
-
Hazards : Causes serious eye irritation.[26][27] Long-term contact with skin may cause issues.[2] It is also classified as a substance that may damage an unborn child.[26][28] Always consult the full Safety Data Sheet (SDS) before use.
References
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